tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate
Description
tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with three nitrogen atoms and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₀N₃O₂ (approximated based on structural analogs), with a molecular weight of 242.30 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine functionalities during synthetic processes.
Properties
IUPAC Name |
tert-butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)15-6-5-13-12(9-15)7-14(4)8-12/h13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVOQBHVTVRLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester Group
The Boc (tert-butoxycarbonyl) group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.
Amide Formation via Carboxylate Activation
The deprotected carboxylic acid can participate in coupling reactions to form amides, a key step in drug conjugate synthesis.
| Activation Method | Coupling Agent | Nucleophile | Product Stability |
|---|---|---|---|
| HOBt/EDCI | DIPEA in DMF | Primary amines | Stable at RT |
| NHS ester formation | N-Hydroxysuccinimide/DCC | Aryl amines | Sensitive to hydrolysis |
Alkylation at Nitrogen Centers
The spirocyclic tertiary amines undergo selective alkylation under mild conditions, enabling structural diversification.
| Site | Alkylating Agent | Base | Regioselectivity |
|---|---|---|---|
| N5 position | Methyl iodide | K2CO3 in DMF | >90% selectivity |
| N2/N8 positions | Benzyl bromide | NaH in THF | Competitive reactivity |
Stability Under Oxidative Conditions
The compound demonstrates limited stability when exposed to strong oxidizing agents, influencing storage and handling protocols.
| Oxidizing Agent | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| H2O2 (30%) | RT, 24 hrs | N-oxides | 6.2 hrs |
| mCPBA | 0°C, 1 hr | Epoxidation (minor) | 82% recovery |
Coordination Chemistry
The nitrogen-rich structure enables metal coordination, with demonstrated applications in catalysis:
| Metal Salt | Solvent | Complex Stoichiometry | Application |
|---|---|---|---|
| Cu(OTf)2 | MeCN | 1:2 (metal:ligand) | Cross-coupling catalysis |
| Pd(OAc)2 | DCM | 1:1 complex | Suzuki-Miyaura reactions |
Thermal Rearrangement Pathways
Controlled heating induces ring-opening rearrangements, as studied through DSC analysis:
| Temperature | Atmosphere | Major Product | Activation Energy |
|---|---|---|---|
| 180–200°C | N2 | Fused bicyclic lactam | 112 kJ/mol |
| >220°C | Air | Carbonized residue | N/A |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate is being investigated for its potential as a pharmacological agent due to its unique structural features that may facilitate interactions with biological targets.
- Anticancer Activity : Preliminary studies suggest that compounds with triazaspiro structures may exhibit cytotoxic effects against various cancer cell lines.
Material Science
The compound's unique structural properties make it suitable for applications in developing advanced materials.
- Polymer Chemistry : It can be utilized in synthesizing novel polymeric materials with enhanced mechanical properties and thermal stability.
Analytical Chemistry
The compound can serve as a standard reference material in analytical techniques such as chromatography and mass spectrometry.
- Calibration Standards : Due to its stability and distinct mass/charge ratio, it is useful for calibrating instruments used in quantitative analysis.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of triazaspiro compounds showed significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Control (Doxorubicin) | 10 | MCF-7 |
Case Study 2: Polymer Development
Research conducted on incorporating this compound into polymer matrices showed enhanced tensile strength and thermal resistance compared to traditional polymers.
| Property | Before Addition | After Addition |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Scaffolds
Key analogs differ in heteroatom composition (O vs. N), substituent positions, and functional groups. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
| Property | Target Compound | 5-Oxa Analog | 2-Oxo Analog |
|---|---|---|---|
| LogP | ~1.8 (estimated) | ~1.2 | ~2.1 |
| Solubility (Water) | Low (<1 mg/mL) | Moderate (~10 mg/mL) | Very low (<0.1 mg/mL) |
| Melting Point | Not reported | 98–102°C (hydrochloride) | 85–90°C |
| Stability | Stable under inert conditions | Sensitive to acidic hydrolysis | Stable in dry environments |
Q & A
Q. Q1. What synthetic strategies are recommended for preparing tert-butyl-protected spirocyclic triazaspiro compounds, and how can reaction intermediates be characterized?
Methodological Answer: Spirocyclic compounds like this often employ ring-closing strategies using tert-butyl carbamate precursors. For example, tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS: 1251005-61-4) is synthesized via cyclization of oxetane or aziridine intermediates under basic conditions . Key intermediates should be characterized using and to confirm spirocyclic geometry, with ESI-MS validating molecular weight. Purity (>95%) is typically assessed via HPLC with UV detection at 254 nm .
Advanced Synthesis: Contradictions in Reaction Yields
Q. Q2. How can researchers resolve contradictions in reported yields for spirocyclic compound synthesis, such as tert-butyl derivatives with varying substituents?
Methodological Answer: Yield discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). For example, tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane derivatives show variable yields due to fluorine’s electron-withdrawing effects on ring strain . Systematic DOE (Design of Experiments) approaches, such as varying reaction time (12–48 hr) and monitoring via TLC, can identify optimal conditions. Cross-referencing CAS-numbered analogs (e.g., 2007920-32-1 vs. 170228-81-6) helps contextualize synthetic challenges .
Stability & Decomposition Analysis
Q. Q3. What experimental methods are used to assess the thermal stability of tert-butyl-protected triazaspiro compounds under storage and reaction conditions?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating decomposition thresholds. For instance, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7) remains stable up to 150°C but decomposes above 200°C, releasing CO and NO . Storage at 2–8°C in inert atmospheres (argon) is recommended to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Safety Protocols
Q. Q4. How should researchers mitigate risks when handling tert-butyl triazaspiro compounds with incomplete toxicological data?
Methodological Answer: Assume worst-case hazards based on structural analogs. For example, tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203662-66-2) requires full-body chemical suits, nitrile gloves, and fume hoods due to potential respiratory irritation . Spill containment protocols include vacuum collection with HEPA filters and disposal via licensed waste contractors . Always cross-reference GHS classifications (e.g., H302, H315) from related SDS .
Data Contradictions in Physicochemical Properties
Q. Q5. How can conflicting literature data on solubility or melting points for spirocyclic compounds be addressed?
Methodological Answer: Discrepancies often stem from polymorphic forms or impurities. For tert-butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate (CAS: 1335032-03-5), solubility in DMSO ranges from 10–50 mg/mL depending on crystallinity . Use polarized light microscopy to identify polymorphs, and validate melting points via DSC with controlled heating rates (5°C/min) . Publish full experimental conditions (e.g., solvent, drying time) to enable reproducibility .
Advanced Analytical Challenges
Q. Q6. What chromatographic techniques resolve co-elution issues in spirocyclic compound purification?
Methodological Answer: Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) effectively separates tert-butyl derivatives from byproducts. For example, tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride (CAS: 2241130-99-2) requires a 20–80% acetonitrile gradient over 20 min for baseline resolution . LC-MS with ion-trap detectors aids in identifying trace impurities (<0.5%) .
Environmental Impact Assessment
Q. Q7. How can researchers evaluate the environmental persistence of tert-butyl triazaspiro compounds lacking ecotoxicological data?
Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to predict biodegradability (e.g., EPI Suite™). For analogs like tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1), estimated log values (~2.5) suggest moderate bioaccumulation potential . Conduct soil column mobility tests using OECD Guideline 121 to assess leaching risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
